6-Bromo-1,4-benzodioxin 6-Bromo-1,4-benzodioxin
Brand Name: Vulcanchem
CAS No.:
VCID: VC17374038
InChI: InChI=1S/C8H5BrO2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H
SMILES:
Molecular Formula: C8H5BrO2
Molecular Weight: 213.03 g/mol

6-Bromo-1,4-benzodioxin

CAS No.:

Cat. No.: VC17374038

Molecular Formula: C8H5BrO2

Molecular Weight: 213.03 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-1,4-benzodioxin -

Specification

Molecular Formula C8H5BrO2
Molecular Weight 213.03 g/mol
IUPAC Name 6-bromo-1,4-benzodioxine
Standard InChI InChI=1S/C8H5BrO2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H
Standard InChI Key GAYDMZAMIRJBMY-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1Br)OC=CO2

Introduction

Chemical Structure and Nomenclature

Structural Ambiguities

  • Unsaturated Form (1,4-Benzodioxin): The fully aromatic structure (C₈H₅BrO₂) features two oxygen atoms in a six-membered dioxin ring. Its IUPAC name is 6-bromo-1,4-benzodioxine, with the SMILES string C1=CC2=C(C=C1Br)OC=CO2.

  • Dihydro Form (1,4-Benzodioxane): The saturated analog (C₈H₇BrO₂) includes two additional hydrogen atoms, forming a dioxane ring. Its IUPAC name is 6-bromo-2,3-dihydro-1,4-benzodioxine, represented by the SMILES C1COC2=C(O1)C=CC(=C2)Br .

Table 1: Comparative Structural Properties

Property6-Bromo-1,4-benzodioxin6-Bromo-1,4-benzodioxane
Molecular FormulaC₈H₅BrO₂C₈H₇BrO₂
Molecular Weight (g/mol)213.03215.05
CAS NumberNot Provided52287-51-1
SMILESC1=CC2=C(C=C1Br)OC=CO2C1COC2=C(O1)C=CC(=C2)Br

Physical and Chemical Properties

Physicochemical Characteristics

The dihydro form (benzodioxane) is better characterized in available literature:

  • Appearance: Colorless to pale yellow liquid .

  • Density: 1.598 g/mL to 1.6 g/cm³ .

  • Boiling Point: 153–154°C at 23 Torr .

  • Melting Point: >110°C .

  • Refractive Index: 1.579 .

  • Purity: 97–99% .

The unsaturated benzodioxin variant lacks detailed experimental data, though its molecular weight (213.03 g/mol) and theoretical properties suggest higher reactivity due to aromaticity.

Synthesis and Production

Synthetic Routes

  • Bromination of 1,4-Benzodioxane: The dihydro form is synthesized via bromination of 1,4-benzodioxane using bromine in acetic acid. This electrophilic substitution reaction targets the aromatic ring, yielding the brominated product.

  • Purification: Techniques like column chromatography or recrystallization ensure high purity (>97%) .

SupplierPurityQuantityPrice (EUR)CAS Number
Thermo Scientific97%1 g15.1752287-51-1
CymitQuimica98%5 g110.0052287-51-1

Applications in Scientific Research

Pharmaceutical Development

6-Bromo-1,4-benzodioxane serves as a key intermediate in synthesizing compounds with anti-inflammatory and analgesic properties. Its bromine atom facilitates further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), enabling drug candidate diversification.

Materials Science

The compound’s rigid structure aids in developing high-performance polymers and coating materials. Its electron-deficient aromatic ring enhances interactions in conductive polymers.

Biochemical Research

In enzyme inhibition studies, the dihydro form acts as a scaffold for probing metabolic pathways, particularly those involving cytochrome P450 enzymes.

Research Findings and Advancements

Mechanistic Insights

  • Anti-inflammatory Activity: Derivatives of 6-bromo-1,4-benzodioxane inhibit cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis.

  • Polymer Synthesis: Incorporating the compound into polyetherketones improves thermal stability (decomposition >300°C) and mechanical strength.

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